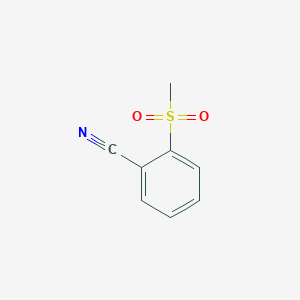

2-(Methylsulfonyl)benzonitrile

Beschreibung

Significance and Research Context within Substituted Benzonitriles and Organosulfur Chemistry

Substituted benzonitriles are a cornerstone class of compounds in organic synthesis, primarily due to the versatile reactivity of the nitrile group. atamankimya.com The nitrile can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, making it a gateway to a vast array of other functional groups and molecular architectures. evitachem.comsmolecule.com Benzonitrile (B105546) and its derivatives are utilized as solvents and are crucial precursors in the manufacturing of pharmaceuticals, dyes, and resins. atamankimya.com

The introduction of a methylsulfonyl group onto the benzonitrile scaffold dramatically influences its chemical behavior. Organosulfur compounds, particularly sulfones, are integral to medicinal chemistry and materials science. nih.govmdpi.com The sulfonyl group is a strong electron-withdrawing moiety, is metabolically stable, and can participate in hydrogen bonding, which enhances the solubility and bioavailability of molecules. evitachem.com The presence of sulfur offers a range of oxidation states and reaction versatility that are central to many biological and redox processes. nih.gov

The combination of the nitrile and methylsulfonyl groups in 2-(methylsulfonyl)benzonitrile creates a molecule with distinct properties. The methylsulfonyl group at the ortho position exerts significant electronic and steric influence on the adjacent nitrile group and the aromatic ring. This substitution pattern is crucial in directing further chemical transformations. For instance, research on related ortho-carbonyl substituted benzonitriles demonstrates their utility in base-promoted cascade reactions to construct complex heterocyclic systems like isoindolin-1-ones. acs.orgnih.gov These reactions, which proceed without the need for metal catalysts, highlight the inherent reactivity conferred by the ortho-substitution pattern. acs.orgnih.gov Furthermore, studies on variously substituted methylsulfonyl benzonitriles show their importance as intermediates in the synthesis of bioactive molecules, including potent enzyme inhibitors. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 89942-56-3 | chemicalbook.comguidechem.com |

| Molecular Formula | C₈H₇NO₂S | guidechem.com |

| Molecular Weight | 181.21 g/mol | guidechem.com |

| Melting Point | 103-104 °C | chemicalbook.com |

| Boiling Point (Predicted) | 404.4±37.0 °C | chemicalbook.com |

| Density (Predicted) | 1.32±0.1 g/cm³ | chemicalbook.com |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1C#N | guidechem.com |

| InChI Key | SLNZDFDPYBTIHA-UHFFFAOYSA-N | guidechem.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its analogs is characterized by its application as a versatile synthon, or building block, for more complex molecular targets. cymitquimica.com Its utility is particularly evident in the synthesis of heterocyclic compounds and as a scaffold in medicinal chemistry.

An emerging trend in organic synthesis is the development of cascade reactions, where multiple chemical bonds are formed in a single operation. acs.orgnih.gov These processes are highly efficient and environmentally benign. The unique reactivity of ortho-substituted benzonitriles, including structures related to this compound, makes them ideal candidates for such complex transformations. For example, cascade reactions involving 2-acylbenzonitriles and sulfonyl-containing reagents have been developed to produce novel isoindolin-1-ones, a motif found in various biologically active molecules. nih.gov

Furthermore, there is a growing emphasis on leveraging high-throughput experimentation and machine learning to optimize chemical reactions. chemrxiv.org This new paradigm allows for the rapid exploration of vast parameter spaces to discover optimal reaction conditions, accelerating the synthesis of novel compounds derived from versatile precursors like this compound. chemrxiv.org

In medicinal chemistry, the methylsulfonyl benzonitrile framework is being explored for the development of targeted therapeutics. While research on the specific biological activity of this compound is not widely published, related structures have shown significant promise. For instance, derivatives of (methylsulfonyl)benzoyl-guanidine have been investigated as potent and selective inhibitors of the Na+/H+ exchanger (NHE), with potential applications in treating myocardial infarction. acs.org A derivative of 4-(methylsulfonyl)benzonitrile (B1297823) has also been identified as a drug candidate for advanced urothelial cancer. researchgate.net These findings suggest a promising future for compounds derived from the methylsulfonyl benzonitrile scaffold.

Table 2: Research Highlights of Related Substituted Methylsulfonyl Benzonitriles

| Compound/Class | Research Application/Finding | Significance | Source(s) |

|---|---|---|---|

| 4-Fluoro-2-(methylsulfonyl)benzonitrile | Intermediate in the synthesis of 2-methylsulfonyl-4-fluorobenzylamine. | Demonstrates the utility of sulfonyl benzonitriles as precursors to other functionalized molecules. | tandfonline.com |

| 2-Acylbenzonitriles (in reaction with ((chloromethyl)sulfonyl)benzenes) | Used in base-promoted cascade reactions to synthesize 3,3-disubstituted isoindolin-1-ones. | Highlights the reactivity of the ortho-cyano group in forming complex heterocyclic structures. | acs.orgnih.gov |

| (2-Methyl-5-(methylsulfonyl)benzoyl)guanidines | Developed as selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). | Shows the value of the methylsulfonyl benzoyl/benzonitrile scaffold in designing potent and selective enzyme inhibitors. | acs.org |

| Organosulfur Compounds (General) | Act as activators of the Nrf2 signaling pathway, a key regulator against oxidative stress. | Underscores the broad importance of the organosulfur functional group in medicinal chemistry. | nih.govmdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNZDFDPYBTIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625071 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-56-3 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylsulfonyl Benzonitrile

Established Synthetic Routes to 2-(Methylsulfonyl)benzonitrile and its Analogs

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the sequential or convergent introduction of the nitrile and methylsulfonyl groups onto the benzene (B151609) ring.

Strategies for Introducing the Methylsulfonyl Moiety

A common and effective method for the introduction of a methylsulfonyl group involves a two-step process starting from a suitable precursor, such as 2-chlorobenzonitrile (B47944). The initial step is a nucleophilic aromatic substitution reaction with a methylthiolate source, followed by oxidation of the resulting thioether.

Nucleophilic Aromatic Substitution followed by Oxidation:

This strategy leverages the reactivity of an activated aryl halide. The electron-withdrawing nature of the nitrile group in 2-chlorobenzonitrile facilitates the nucleophilic displacement of the chloride by a methylthiolate anion, such as sodium methanethiolate (B1210775) (NaSMe). The resulting 2-(methylthio)benzonitrile (B1630349) is then oxidized to the desired this compound. Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst like sodium tungstate, or other peroxy acids. nih.gov

| Reactant | Reagents | Product |

| 2-Chlorobenzonitrile | 1. NaSMe2. H₂O₂, Na₂WO₄ | This compound |

An alternative approach involves the use of sodium methanesulfinate (B1228633) (MeSO₂Na) in a nucleophilic aromatic substitution reaction with a suitable aryl halide, although this is less commonly reported for this specific isomer.

Strategies for Introducing the Nitrile Group

The nitrile group can be introduced onto a benzene ring already bearing a methylsulfonyl group through well-established methods such as the Sandmeyer reaction or palladium-catalyzed cyanation.

Sandmeyer Reaction:

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. google.comnih.gov The synthesis of this compound via this route would commence with 2-(methylsulfonyl)aniline. This starting material is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) facilitates the replacement of the diazonium group with a nitrile, yielding the target compound. google.comnih.gov

| Starting Material | Reagents | Product |

| 2-(Methylsulfonyl)aniline | 1. NaNO₂, HCl2. CuCN | This compound |

Palladium-Catalyzed Cyanation:

Modern cross-coupling methodologies offer an alternative for the introduction of the nitrile group. An aryl halide, such as 1-bromo-2-(methylsulfonyl)benzene, can be subjected to a palladium-catalyzed cyanation reaction. This transformation typically employs a palladium catalyst, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a suitable ligand.

Cascade and Multicomponent Reactions in Synthesis

While specific cascade or multicomponent reactions leading directly to this compound are not extensively documented, the principles of these efficient synthetic strategies can be applied to construct related structures. Cascade reactions involving ortho-carbonyl-substituted benzonitriles and sulfur-containing nucleophiles have been reported to yield complex heterocyclic systems. nih.gov For instance, a cascade reaction of 2-formylbenzonitrile with a sulfonyl-stabilized carbanion could potentially lead to precursors of this compound derivatives after several synthetic steps. Multicomponent reactions (MCRs) that assemble three or more reactants in a single operation could also be envisioned for the synthesis of more complex analogs.

Functional Group Interconversions and Derivatization Strategies

The nitrile and methylsulfonyl groups in this compound are both amenable to a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis:

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. beilstein-journals.org Acid-catalyzed hydrolysis of this compound, typically using a strong acid such as sulfuric or hydrochloric acid with heating, would produce 2-(methylsulfonyl)benzoic acid. researchgate.net Basic hydrolysis, on the other hand, would initially yield the carboxylate salt, which upon acidification would also provide 2-(methylsulfonyl)benzoic acid.

Reduction:

The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, which would convert this compound to 2-(methylsulfonyl)benzylamine. libretexts.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another effective method for this reduction. youtube.com

Addition of Organometallic Reagents:

Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon aqueous workup, is hydrolyzed to a ketone. researchgate.net For example, the reaction of this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 2-(methylsulfonyl)acetophenone. researchgate.net

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat then H₃O⁺ | 2-(Methylsulfonyl)benzoic acid |

| Reduction | 1. LiAlH₄2. H₂O | 2-(Methylsulfonyl)benzylamine |

| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | 2-(Methylsulfonyl)acetophenone |

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally robust and less reactive than the nitrile functionality. However, under specific conditions, it can undergo transformations.

Reduction:

The reduction of aryl sulfones to the corresponding arenes can be achieved, although it typically requires harsh conditions or specific catalytic systems. For instance, certain cobalt-catalyzed reductions using a hydride source have been shown to be effective in the desulfonation of aryl sulfones. researchgate.net Selective reduction of the methylsulfonyl group in the presence of a nitrile would likely be challenging due to the reactivity of the nitrile towards many reducing agents.

Nucleophilic Aromatic Substitution:

The methylsulfonyl group is a strong electron-withdrawing group and can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this compound, the positions activated by the sulfonyl group are also influenced by the nitrile group. The methylsulfonyl group itself can, under forcing conditions, act as a leaving group in nucleophilic aromatic substitution reactions, although this is not a common transformation.

Modifications of the Aromatic Core

The aromatic core of this compound is characterized by the presence of two powerful electron-withdrawing groups: the methylsulfonyl (-SO₂CH₃) group and the cyano (-CN) group. These substituents significantly influence the reactivity of the benzene ring, primarily by deactivating it towards electrophilic attack and activating it for nucleophilic aromatic substitution, provided a suitable leaving group is present.

Conversely, these electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction requires the presence of a good leaving group (such as a halogen) on the aromatic ring. The -SO₂CH₃ and -CN groups stabilize the negative charge of the Meisenheimer complex intermediate, which is formed during the reaction, thereby facilitating the substitution. The activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group.

Electrophilic Aromatic Substitution

Direct modification of the aromatic core of this compound via electrophilic substitution is challenging due to the severe deactivation of the ring. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would necessitate forcing conditions.

Research into the nitration of other highly deactivated aromatic compounds offers insight into potential synthetic pathways. For instance, specialized nitration systems have been developed to successfully nitrate (B79036) substrates like benzonitrile (B105546). One such effective system employs a combination of nitric acid, trifluoroacetic anhydride, and a zeolite Hβ catalyst. rsc.org This method has been shown to nitrate deactivated aromatic compounds, yielding predominantly the meta-substituted product. rsc.org Applying this methodology to this compound would be expected to yield a mixture of 2-(methylsulfonyl)-3-nitrobenzonitrile and 2-(methylsulfonyl)-5-nitrobenzonitrile.

Table 1: Representative Electrophilic Aromatic Substitution of a Deactivated Benzonitrile

| Reactant | Reagents | Product | Yield | Reference |

| Benzonitrile | HNO₃, (CF₃CO)₂O, Zeolite Hβ | 3-Nitrobenzonitrile | High | rsc.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution presents a more viable strategy for modifying the aromatic core, assuming a precursor with a suitable leaving group is available. For a derivative such as 4-chloro-2-(methylsulfonyl)benzonitrile, the chlorine atom is positioned para to the cyano group and ortho to the methylsulfonyl group. Both of these electron-withdrawing groups would activate this position for nucleophilic attack.

Studies on related compounds have demonstrated the feasibility of this approach. For example, the nucleophilic substitution of fluorine in 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194) has been reported, where the fluorine atom para to the strongly activating methylsulfonyl group is displaced by a nucleophile. google.com Similarly, research on the nucleophilic [¹⁸F]fluorination of meta-halo-benzonitriles has shown that a halogen can be effectively displaced, with the reactivity order being F >> Br > Cl >>> I. nih.gov This highlights that various halogens can serve as leaving groups in SNAr reactions on activated benzonitrile rings. A variety of nucleophiles, including alkoxides, amines, and thiolates, could potentially be used to introduce a wide range of functional groups onto the aromatic ring of a suitably halogenated this compound derivative.

Table 2: Representative Nucleophilic Aromatic Substitution on an Activated Aromatic Ring

| Reactant | Nucleophile/Conditions | Product | Reference |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | KOH, Methanol, Reflux | 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | google.com |

| 3-Bromo-benzonitrile | [¹⁸F]F⁻, K₂CO₃/Kryptofix 2.2.2, DMSO, Microwave | 3-[¹⁸F]Fluorobenzonitrile | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Methylsulfonyl Benzonitrile

Nucleophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group (-C≡N) in 2-(methylsulfonyl)benzonitrile is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond. This electrophilicity is significantly enhanced by the presence of the potent electron-withdrawing methylsulfonyl group at the ortho position. This group depletes electron density from the aromatic ring, which in turn further polarizes the nitrile group, making its carbon atom a prime target for nucleophilic attack.

Addition Reactions

Nucleophilic addition to the nitrile group of this compound is a characteristic reaction, proceeding through the attack of a nucleophile on the electrophilic nitrile carbon. wikipedia.org This process breaks the pi bond of the triple bond, leading to the formation of an intermediate imine anion. nih.gov This intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions.

A variety of nucleophiles can participate in these addition reactions. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. nih.gov Similarly, strong reducing agents such as lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the nitrile carbon. This addition can occur twice, ultimately leading to a primary amine after an aqueous workup. nih.gov The general mechanism for nucleophilic addition is depicted below:

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles This table is generated based on general nitrile reactivity and is illustrative for this compound.

| Nucleophile (Nu⁻) | Intermediate | Final Product (after workup) | Reaction Type |

|---|---|---|---|

| R-MgX (Grignard Reagent) | Imine Anion Salt | Ketone | Organometallic Addition |

| LiAlH₄ (Hydride) | Dianion | Primary Amine | Reduction |

| ROH (Alcohol) | Imino Ether | Imidate / Ester | Pinner Reaction |

| H₂O/H⁺ or OH⁻ | Amide | Carboxylic Acid | Hydrolysis |

Hydrolysis Pathways

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk In both pathways, the reaction proceeds through an amide intermediate. chemguide.co.uk

Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic nitrile carbon. chemistrysteps.comyoutube.com This forms an intermediate that, after protonation, tautomerizes to the more stable benzamide (B126) derivative. This amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt, which upon acidification produces 2-(methylsulfonyl)benzoic acid. chemistrysteps.compearson.com

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. chemistrysteps.comyoutube.com A weak nucleophile, such as water, can then attack the activated carbon. Subsequent proton transfers lead to the formation of an amide intermediate, which is then hydrolyzed further under the acidic conditions to the final carboxylic acid product and an ammonium (B1175870) ion. chemguide.co.uk Due to the strong electron-withdrawing nature of the methylsulfonyl group, the hydrolysis of this compound is expected to be more facile compared to unsubstituted benzonitrile (B105546).

Electrophilic Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. In this compound, both the methylsulfonyl (-SO₂CH₃) and the cyano (-CN) groups are powerful electron-withdrawing groups.

Both of these groups deactivate the aromatic ring towards electrophilic attack by inductively pulling electron density away from the pi system. vedantu.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). lkouniv.ac.in Consequently, forcing electrophilic substitution on this compound requires harsh reaction conditions.

Furthermore, both the methylsulfonyl and cyano groups are meta-directors for electrophilic substitution. vedantu.com They direct incoming electrophiles to the positions meta to themselves. In this compound, the substituents are ortho to each other (positions 1 and 2).

The -SO₂CH₃ group at position 1 directs incoming electrophiles to positions 3 and 5.

The -CN group at position 2 directs incoming electrophiles to positions 4 and 6.

The positions are numbered as follows: C1 bears the -SO₂CH₃ group, C2 bears the -CN group, and so on.

Position 3 is meta to -SO₂CH₃ and ortho to -CN.

Position 4 is para to -SO₂CH₃ and meta to -CN.

Position 5 is meta to -SO₂CH₃ and para to -CN.

Position 6 is ortho to -SO₂CH₃ and meta to -CN.

Reactivity Associated with the Methylsulfonyl Group

The methylsulfonyl group is not merely a passive, electron-withdrawing entity; it actively participates in and influences the reactivity of the molecule.

C-S Bond Cleavage Mechanisms

While the carbon-sulfur bond in aryl sulfones is generally robust, its cleavage can be induced under specific conditions. One major pathway for C-S bond cleavage is through nucleophilic aromatic substitution, where the methylsulfonyl group itself acts as a leaving group (nucleofuge). rsc.org This is particularly true when the aromatic ring is highly activated by other electron-withdrawing groups, as is the case in this compound. Small, hard nucleophiles can displace the methylsulfonyl group. rsc.org

Photochemical methods can also induce C-S bond cleavage. Studies on related methyl aryl sulfoxides have shown that upon excitation, cleavage of the methyl-S bond can occur from the triplet state, forming radical pairs. tandfonline.com Similar radical-mediated cleavage of the aryl-S bond has been observed in aryl sulfide (B99878) radical cations, a process that can be initiated photochemically. nih.gov These mechanisms suggest that under specific energetic conditions, such as photolysis or in the presence of radical initiators, the C-S bonds in this compound could be cleaved.

Role in Activating the Aromatic Ring

While the methylsulfonyl group deactivates the aromatic ring towards electrophilic attack, it powerfully activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This is a cornerstone of the reactivity of aryl sulfones. The SNAr mechanism involves a two-step addition-elimination process. chemistrysteps.com A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com The aromaticity is then restored by the departure of the leaving group.

The methylsulfonyl group activates the ring for this reaction in two ways:

Inductive and Resonance Withdrawal: It strongly withdraws electron density from the aromatic ring, making the ring electron-deficient and thus highly susceptible to attack by nucleophiles.

Stabilization of Intermediates: It effectively stabilizes the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy for its formation, which is the rate-determining step. masterorganicchemistry.com

In this compound, the combined electron-withdrawing power of the sulfonyl and nitrile groups makes the aromatic ring exceptionally electron-poor. This renders the molecule highly activated for SNAr reactions, particularly at the positions ortho and para to the activating groups. The methylsulfonyl group can function not only as an activator but also as the leaving group in such reactions. rsc.orgrsc.org

Advanced Mechanistic Elucidation Techniques

Identification and Characterization of Reaction Intermediates

No specific studies detailing the isolation, identification, or characterization of reaction intermediates involved in the transformations of This compound could be found. While reactions involving related aryl sulfones and benzonitriles are known to proceed through various intermediates, specific data for this compound is absent.

Spectroscopic Probes for Transient Species (e.g., Chemical Exchange Saturation Transfer NMR, Infrared Ion Spectroscopy)

There are no published reports on the application of advanced spectroscopic techniques such as Chemical Exchange Saturation Transfer (CEST) NMR or Infrared Ion Spectroscopy to investigate the transient species formed during reactions of This compound . These powerful methods, which are invaluable for detecting and characterizing short-lived chemical entities, have not been utilized in the context of this specific molecule according to the available literature.

Radical-Involved Reaction Pathways and Trapping Experiments

While aryl sulfones can be precursors to radical species, specific research into the radical-involved reaction pathways of This compound is not documented. Consequently, there is no information available on radical trapping experiments that would confirm the presence and nature of any radical intermediates in its reactions.

Computational Chemistry and Theoretical Insights into 2 Methylsulfonyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure and geometry, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(Methylsulfonyl)benzonitrile, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies would provide a three-dimensional model of the molecule, offering insights into the spatial arrangement of the methylsulfonyl and nitrile functional groups on the benzene (B151609) ring. The electronic structure analysis would reveal the distribution of electron density, highlighting regions of high and low electron density, which are key to understanding the molecule's polarity and reactive sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would quantify its electrophilic and nucleophilic nature and predict its behavior in chemical reactions.

Table 4.1.2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

| Chemical Softness | Data not available |

| Electrophilicity Index | Data not available |

Note: This table is a template. No experimental or calculated data for this compound was found.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wave function from a quantum chemical calculation into a more intuitive Lewis-like structure with localized bonds and lone pairs. For this compound, NBO analysis would elucidate the nature of the chemical bonds (e.g., sigma and pi bonds), quantify the hybridization of the atoms, and reveal any significant intramolecular interactions, such as hyperconjugation. This would offer a deeper understanding of the stability and electronic delocalization within the molecule.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of compounds. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. An NCI analysis of this compound would map out the regions of these interactions within the molecule and between molecules, which could be important for understanding its crystal packing and condensed-phase behavior.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a chemical system as a function of its geometry. libretexts.orglibretexts.org By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy pathways from reactants to products. libretexts.orglibretexts.org This includes locating transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). libretexts.orglibretexts.org A detailed PES would provide a comprehensive understanding of the reaction kinetics and thermodynamics, elucidating the mechanism of reactions where this compound acts as either a reactant or a product.

Transition State (TS) Characterization

In the realm of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that dictates the kinetic feasibility of a transformation. Characterizing the transition state is fundamental to understanding reaction mechanisms and rates. For reactions involving this compound, such as nucleophilic aromatic substitution or modifications of the methylsulfonyl or nitrile groups, computational methods are invaluable for elucidating the geometry and energetic properties of the transition state.

Theoretical chemists employ quantum mechanical methods, such as Density Functional Theory (DFT), to locate and characterize transition states. This process involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. While specific transition state calculations for this compound are not extensively documented in the public literature, the methodologies are well-established. For a hypothetical reaction, the computational output would provide the precise bond lengths and angles of the activated complex, as well as its energy relative to the reactants, which is the activation energy barrier.

Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been characterized, the Intrinsic Reaction Coordinate (IRC) pathway can be calculated to map out the complete reaction trajectory. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This computational technique provides a step-by-step visualization of the geometric changes that occur during a chemical transformation.

Following the IRC from the transition state in both the forward and reverse directions allows researchers to confirm that the identified transition state indeed connects the desired reactants and products. This analysis is crucial for verifying the proposed reaction mechanism. For this compound, an IRC calculation for a given reaction would illustrate the continuous evolution of bond formations and breakages, providing a dynamic picture of the reaction progress. This detailed understanding of the reaction pathway is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful approach to understanding the conformational behavior and intermolecular interactions of this compound in various environments. These simulations can predict how the molecule will behave in solution or when interacting with a biological target, providing insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations, in particular, track the movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system. A study on the closely related 2-amino-6-arylsulphonylbenzonitriles as HIV inhibitors utilized MD simulations to investigate their interaction modes and binding free energies with the HIV-1 reverse transcriptase enzyme. nih.gov These simulations revealed that the binding affinity was favored by electrostatic interactions and solvation contributions. nih.gov Such studies on analogous compounds suggest that MD simulations of this compound could similarly elucidate its conformational flexibility and the nature of its interactions with surrounding molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not widely reported, research on other molecules containing the methylsulfonyl moiety provides valuable insights. For instance, novel 1,3-diaryl pyrazole (B372694) derivatives bearing a methylsulfonyl group have been investigated as selective COX-2 inhibitors. nih.gov Molecular docking and dynamics simulations of these compounds were conducted to illustrate their binding modes within the COX-2 active site. nih.gov These studies highlight the importance of the methylsulfonyl group in forming key interactions with the protein target. Given the presence of both a hydrogen bond acceptor (nitrile) and a group capable of various non-covalent interactions (methylsulfonyl), this compound would be an interesting candidate for docking studies against a range of biological targets. The nitrile group can act as a hydrogen bond acceptor, while the sulfonyl group's oxygen atoms can also participate in hydrogen bonding. researchgate.net

Below is a hypothetical data table illustrating the type of results that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR23, LEU45, SER89 |

| Hydrogen Bonds | N of nitrile with TYR23 |

| Hydrophobic Interactions | Phenyl ring with LEU45 |

| Other Interactions | Sulfonyl oxygen with SER89 |

This is a hypothetical table for illustrative purposes.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) Simulations

Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra to aid in the assignment of vibrational modes.

For benzonitrile (B105546) and its derivatives, the vibrational modes have been studied computationally. researchgate.netresearchgate.net The characteristic C≡N stretching frequency is typically observed in the range of 2220-2240 cm⁻¹. masterorganicchemistry.com The methylsulfonyl group would also exhibit characteristic symmetric and asymmetric SO₂ stretching vibrations. By performing DFT calculations on this compound, a theoretical vibrational spectrum can be generated, providing a detailed assignment of each vibrational mode to specific atomic motions within the molecule.

The following table presents a hypothetical comparison of calculated and expected experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C≡N Stretch | 2235 | 2220-2240 |

| SO₂ Asymmetric Stretch | 1320 | 1300-1350 |

| SO₂ Symmetric Stretch | 1150 | 1120-1160 |

| C-H Aromatic Stretch | 3080 | 3000-3100 |

This is a hypothetical table for illustrative purposes, based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. nih.govrsc.org These predictions can be invaluable for structure elucidation and for assigning peaks in complex experimental NMR spectra. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment.

For substituted benzonitriles, the chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. epa.gov The electron-withdrawing nature of both the nitrile and methylsulfonyl groups would be expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons compared to unsubstituted benzene. The ortho-substitution pattern would lead to a complex splitting pattern for the aromatic protons. Computational software can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.8 - 8.2 |

| Methyl H | 3.2 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C | 125 - 140 |

| Nitrile C | 118 |

| Methyl C | 45 |

This is a hypothetical table for illustrative purposes.

Exploration of Electronic and Optical Properties

Dipole Moments and Polarizability

There is no specific published research detailing the computationally determined dipole moments and polarizability of this compound. Theoretical studies on the parent molecule, benzonitrile, have been performed, providing insights into its electronic characteristics. However, the influence of the methylsulfonyl group at the ortho position on the charge distribution and polarizability of the benzonitrile core has not been specifically quantified in available computational studies.

Nonlinear Optical (NLO) Properties

Similarly, a detailed computational analysis of the nonlinear optical (NLO) properties of this compound, such as its first and second hyperpolarizabilities, is not found in the current body of scientific literature. Research into the NLO properties of other organic molecules containing cyano and sulfonyl groups suggests that such compounds can exhibit interesting NLO behavior due to the electron-withdrawing nature of these functional groups. However, without specific theoretical calculations for this compound, its potential as an NLO material remains speculative.

Further computational research is required to elucidate the specific electronic and optical properties of this compound. Such studies would provide valuable data on its molecular polarity, its response to external electric fields, and its potential for applications in optoelectronic and photonic technologies.

Applications of 2 Methylsulfonyl Benzonitrile and Its Derivatives in Advanced Organic Synthesis

As Versatile Building Blocks for Complex Molecular Architectures

The strategic positioning of the methylsulfonyl and cyano groups renders 2-(methylsulfonyl)benzonitrile derivatives highly effective building blocks for the assembly of complex, polycyclic, and pharmacologically relevant molecules. illinois.eduscribd.com The sulfonyl group can act as a leaving group or a directing group, while the nitrile can be transformed into a wide array of other functional groups.

A notable example is the synthesis of the complex heterocyclic molecule 2-(1-((1-(methylsulfonyl)-1H-indol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3-carbonitrile. In this multi-step synthesis, a derivative, 1-iodo-2-(methylsulfonyl)benzene, is cyclized with 2-(1-(prop-2-ynyl)-1H-benzo[d]imidazol-2-yl)quinoline-3-carbonitrile to form the final intricate structure. researchgate.net This demonstrates how the methylsulfonylphenyl moiety can be incorporated as a core component in the construction of larger, multi-ring systems. researchgate.net The inherent reactivity and stability of these building blocks allow for their use in sequential, iterative cross-coupling reactions, which streamline the synthesis of complex natural products and their analogues. illinois.edu By incorporating functionalities and stereochemistry into the building blocks themselves, chemists can assemble sophisticated molecules with greater efficiency. illinois.edu

Role in Cascade and Multicomponent Reactions

Derivatives of this compound are particularly well-suited for use in cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. nih.govacs.orgchemistryforsustainability.orgmdpi.com This approach aligns with the principles of green chemistry by reducing steps, solvent usage, and waste generation. chemistryforsustainability.orgmdpi.com

In one significant application, ortho-carbonyl-substituted benzonitriles, such as 2-formylbenzonitrile and 2-acetylbenzonitrile, undergo base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes. nih.govacs.org These reactions, which can combine up to six elemental steps in one pot without the need for metal catalysis, yield valuable isoindolin-1-ones with tetrasubstituted carbon centers or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govacs.org An electrochemically induced tandem reaction of 2-formyl benzonitrile (B105546) with anilines has also been developed to conveniently synthesize N-aryl isoindolinones. mdpi.com

The following table summarizes the scope of the cascade reaction between 2-formylbenzonitrile and various sulfonyl compounds.

| Entry | Sulfonyl Compound (Pronucleophile) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | ((Chloromethyl)sulfonyl)benzene | (Z)-3-(Phenylsulfonylmethylene)isoindolin-1-one | 99 | nih.gov |

| 2 | 1-Chloro-4-((chloromethyl)sulfonyl)benzene | (Z)-3-((4-Chlorophenyl)sulfonylmethylene)isoindolin-1-one | 99 | nih.gov |

| 3 | 1-((Chloromethyl)sulfonyl)-4-methoxybenzene | (Z)-3-((4-Methoxyphenyl)sulfonylmethylene)isoindolin-1-one | 95 | nih.gov |

| 4 | 4-((Chloromethyl)sulfonyl)benzonitrile | 4-(((Z)-3-Oxoisoindolin-1-ylidene)methylsulfonyl)benzonitrile | 99 | nih.gov |

Precursor in Heterocyclic Compound Synthesis

The reactivity of the methylsulfonyl and nitrile groups makes this compound and its derivatives excellent precursors for a wide range of heterocyclic compounds. nih.govamazonaws.com Heterocycles are core structures in many natural products and pharmaceuticals.

Methyl sulfone-containing reagents can be reacted with various bis-nucleophiles to rapidly generate previously unknown heteroaromatic methyl sulfones. nih.gov For example, reaction with hydrazines yields pyrazoles, while reaction with guanidine (B92328) or urea (B33335) produces pyrimidines. nih.gov Similarly, reactions with glycine (B1666218) derivatives can lead to the formation of pyrroles and pyridones. nih.gov

Furthermore, the methylsulfonyl group can be part of the reagent used to construct the heterocyclic core. In the synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile, 2,5-bis(methylsulfonyl)pyridine (B8777237) reacts with 4-cyanophenol. prepchem.com This reaction highlights the utility of sulfonyl groups as leaving groups in nucleophilic aromatic substitution reactions to build complex heterocyclic systems. Other related syntheses include the preparation of N-sulfonyl amidines bearing thiazole (B1198619) and pyridine (B92270) rings and the formation of oxazolines and thiazolines from sulfonyl-containing precursors. beilstein-journals.orgresearchgate.net

Utility in Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Benzonitrile and sulfonyl-containing compounds, including derivatives of this compound, are valuable substrates in these transformations. researchgate.netrdd.edu.iq

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Mizoroki-Heck reaction, for instance, couples aryl halides or related compounds with alkenes. nih.govorientjchem.org Sulfonyl chlorides, which are structurally related to this compound, can undergo palladium-catalyzed desulfitative Mizoroki-Heck couplings with olefins. researchgate.net This indicates the potential for the methylsulfonyl group to participate in or be replaced during such catalytic cycles. Similarly, in Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, palladium catalysts are employed, often in aqueous, environmentally benign systems. nih.govrsc.org

The utility of these compounds extends to the synthesis of complex metal-organic frameworks. For example, a phenothiazine (B1677639) derivative, 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, has been used to synthesize Palladium(II) and Ruthenium(II) complexes, demonstrating the coordinating ability of the benzonitrile moiety. rdd.edu.iq

The following table provides examples of transition metal-catalyzed reactions involving related sulfonyl and benzonitrile substrates.

| Reaction Type | Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Mizoroki-Heck | PdCl2(PPh3)2 | Iodobenzene & n-Butyl acrylate | Substituted alkene | nih.gov |

| Sonogashira | Pd(PPh3)2Cl2 / CuI | Aryl halide & Phenylacetylene | Diphenylacetylene | nih.gov |

| Desulfitative Heck Coupling | PdCl2 | Sulfonyl Chloride & Olefin | Substituted alkene | researchgate.net |

| Complex Formation | Pd(II), Ru(II) salts | Benzonitrile-Phenothiazine Derivative | Metal-ligand complex | rdd.edu.iq |

Exploration of Biological Activities and Structure Activity Relationships of 2 Methylsulfonyl Benzonitrile Derivatives

Antifungal Activity Research

The search for novel fungicides is critical due to the rise of resistant fungal strains. mdpi.com Sulfone derivatives, particularly those incorporating heterocyclic rings like 1,3,4-oxadiazole or pyrazole (B372694), have shown considerable promise. mdpi.comfrontiersin.org

A series of sulfone compounds featuring a 1,3,4-oxadiazole moiety demonstrated good antifungal activities against eight types of plant pathogenic fungi, with some showing superior efficacy compared to the commercial fungicide hymexazol. mdpi.comresearchgate.netnih.gov For instance, certain derivatives exhibited prominent activity against Botrytis cinerea, with EC50 values as low as 5.21 µg/mL. mdpi.comresearchgate.netnih.gov The fungicidal activity of these oxadiazole methyl sulfones against various phytopathogenic fungi is detailed below.

| Compound ID | Substituent (R) | EC50 against B. cinerea (µg/mL) | EC50 against R. solani (µg/mL) |

|---|---|---|---|

| 5d | 2-F-Ph | 5.21 | 6.43 |

| 5e | 2,6-F2-Ph | 8.25 | 21.23 |

| 5f | 2-Cl-Ph | 8.03 | 16.16 |

| 5i | 4-Cl-Ph | 21.00 | 20.02 |

| Hymexazol (Control) | - | >100 | 38.64 |

Similarly, novel sulfonate derivatives incorporating a pyrazolecarbamide scaffold were synthesized and evaluated for their antifungal properties. One compound, T24, displayed significantly higher activity against Rhizoctonia solani (EC50 = 0.45 mg/L) than hymexazol (EC50 = 10.49 mg/L) and was comparable to the commercial fungicide bixafen (EC50 = 0.25 mg/L). frontiersin.org Furthermore, sulfonyl hydrazone derivatives have been identified as having a broad spectrum of activity against various Candida species, with MIC values ranging from 4 µg/ml to 64 µg/ml. nih.govmdpi.com These compounds were also found to inhibit the formation of fungal biofilms, a key factor in persistent infections. nih.gov

Anticancer Activity Investigations

The cytotoxicity of sulfonyl and benzonitrile (B105546) derivatives has been explored against numerous cancer cell lines. Benzenesulfonamide-bearing imidazole derivatives, for example, were tested against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. nih.gov The most potent compound showed a half-maximal effective concentration (EC50) of 20.5 µM against the MDA-MB-231 cell line and 27.8 µM against the IGR39 cell line. nih.gov

In another study, N-Benzenesulfonylguanidine derivatives were evaluated for their activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com A derivative with a 2-(trifluoromethyl)benzylthio substituent demonstrated selective cytotoxicity against HCT-116 cells, with an IC50 value of 13 µM. mdpi.com Another compound with a 2-chloromethylbenzylthio substituent was active against both HCT-116 and MCF-7 cells, with IC50 values of 12 µM and 19 µM, respectively. mdpi.com The development of small molecules that can inhibit immune checkpoints like the PD-1/PD-L1 pathway is a promising area of cancer therapy. nih.gov In this context, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as potential PD-1/PD-L1 inhibitors. nih.govacs.org

| Compound Type | Cell Line | Activity Measurement | Most Active Value |

|---|---|---|---|

| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast) | EC50 | 20.5 µM nih.gov |

| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | EC50 | 27.8 µM nih.gov |

| N-Benzenesulfonylguanidine derivative (Compound 6) | HCT-116 (Colon) | IC50 | 13 µM mdpi.com |

| N-Benzenesulfonylguanidine derivative (Compound 7) | HCT-116 (Colon) | IC50 | 12 µM mdpi.com |

| N-Benzenesulfonylguanidine derivative (Compound 7) | MCF-7 (Breast) | IC50 | 19 µM mdpi.com |

Anti-inflammatory and Enzyme Inhibitory Effects (e.g., COX-2, 5-LOX)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. japsonline.com Derivatives of 2-(methylsulfonyl)benzonitrile have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ekb.eg

A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of the NSAID indomethacin. japsonline.com These compounds showed high selectivity for COX-2 inhibition. The most active compounds, 4b, 4d, and 4f, displayed potent COX-2 inhibition with IC50 values of 0.11, 0.17, and 0.15 µM, respectively. japsonline.com Research into N-methylsulfonyl-indole derivatives also identified compounds with dual COX-2/5-lipoxygenase (5-LOX) inhibitory activity, which is beneficial as it can block two key inflammatory pathways. nih.gov Compound 5d from this series showed significant dual inhibitory action. nih.gov The presence of the methylsulfonyl group has been noted to significantly enhance COX-2 selectivity. mdpi.com

| Compound ID | Scaffold | COX-2 IC50 (µM) |

|---|---|---|

| 4b | 2-(4-(methylsulfonyl)phenyl)indole | 0.11 japsonline.com |

| 4d | 2-(4-(methylsulfonyl)phenyl)indole | 0.17 japsonline.com |

| 4f | 2-(4-(methylsulfonyl)phenyl)indole | 0.15 japsonline.com |

Antimicrobial Efficacy

Beyond their antifungal effects, sulfonyl benzonitrile derivatives have demonstrated broader antimicrobial properties, including antibacterial activity. A series of 2,4,6-trimethylbenzenesulfonyl hydrazones showed notable activity against Gram-positive bacteria. nih.gov The most active derivative possessed a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against reference strains. nih.gov

In the context of plant pathogens, novel sulfone derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety were synthesized and tested against several bacterial pathogens. nih.gov Compound K3 from this series showed significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 1.5, 1.7, and 4.9 mg/L, respectively. nih.gov This activity surpassed that of traditional agricultural agents like thiodiazole-copper and bismerthiazol. nih.gov The broad utility of the sulfonyl group in developing antimicrobial agents is highlighted by a review of sulfonyl or sulfonamide-containing heterocyclic derivatives, which are active against various Gram-positive and Gram-negative bacterial strains. nih.gov

Antioxidant Properties

Oxidative stress from free radicals is implicated in numerous diseases, making the discovery of new antioxidants a key research goal. derpharmachemica.com Various synthetic derivatives containing sulfonyl or nitrile groups have been evaluated for their antioxidant potential. In a study of novel aminocarbonitrile derivatives incorporating carbohydrate moieties, all tested compounds displayed significant antioxidant activity when measured using the ABTS system. acs.org

The chemical structure, including the presence of specific functional groups, strongly influences antioxidant capacity. derpharmachemica.com For instance, studies on N-containing benzothiazine derivatives revealed that molecules substituted with halogen groups like chlorine or bromine were more active than their unsubstituted counterparts. derpharmachemica.com Similarly, several novel compounds derived from the conjugation of moieties like 3,5-di-tert-butyl-4-hydroxybenzoic acid with amino acids were found to be potent antioxidants, with some showing radical scavenging activity comparable to or slightly better than the well-known antioxidant, Trolox. nih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For derivatives of this compound, several SAR studies have provided key insights.

A quantitative structure-activity relationship (QSAR) study on 2-arylsulfonyl-6-substituted benzonitriles as non-nucleoside reverse transcriptase inhibitors of HIV-1 revealed that a sulfonyl (SO2) group was advantageous for activity compared to a sulfoxide (SO) or sulfide (B99878) (S) linkage. nih.gov This study also indicated that an amino (NH2) group at the 6-position of the benzonitrile ring improved activity over a fluorine atom. nih.gov For the 2-arylsulfonyl portion, having a methoxy (OMe) substituent at the ortho-position and bulkier substituents at the meta-positions were beneficial. nih.gov

In the context of antifungal agents, SAR studies of s-triazine derivatives showed that incorporating a benzonitrile moiety was beneficial for increasing pharmacological activity. mdpi.com For anti-inflammatory indole derivatives, SAR analysis concluded that the presence of the phenyl methyl sulfonyl moiety is crucial for increasing COX-2 inhibitory activity. japsonline.com Furthermore, for antifungal spirotryprostatin A derivatives, the core scaffold was found to be critical for enhancing antifungal capacity. mdpi.com

Mechanistic Insights into Biological Action

Elucidating the mechanism of action is crucial for understanding how a compound exerts its biological effects. For sulfonyl-containing compounds, one of the most well-understood mechanisms comes from sulfonylurea drugs used in diabetes treatment. These compounds act by binding to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. researchgate.netnih.gov This binding closes the channel, leading to cell membrane depolarization, calcium influx, and subsequent insulin release. researchgate.netnih.gov

In the realm of anticancer activity, the mechanisms are more varied. Cytotoxicity can be induced through the generation of reactive oxygen species (ROS) and nitric oxide (NO), which can lead to p53 activation and subsequent DNA damage in cancer cells. nih.gov

For antimicrobial action, a novel sulfone derivative (K3) was found to inhibit the growth of pathogenic bacteria by targeting multiple virulence factors, including the production of extracellular polysaccharides, biofilm formation, and motility. nih.gov This compound also induced the production of ROS within the pathogens, leading to their death. nih.gov This multi-targeted approach represents a promising strategy for developing new antibacterial agents that may be less prone to resistance. nih.gov

Future Research Directions and Unexplored Avenues for 2 Methylsulfonyl Benzonitrile

Novel Synthetic Methodologies and Sustainable Approaches

Future research into the synthesis of 2-(Methylsulfonyl)benzonitrile and its derivatives is likely to focus on the development of novel, more sustainable methodologies. Current synthetic routes may rely on traditional methods that can be resource-intensive and generate significant waste. The principles of green chemistry are expected to drive innovation in this area.

One promising avenue is the exploration of catalytic systems that offer high efficiency and selectivity under mild reaction conditions. For instance, the use of deep eutectic solvents (DES) as sustainable media for sulfonylation reactions has shown potential for the synthesis of (hetero)aryl sulfones. These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to volatile organic compounds (VOCs). Future studies could adapt these systems for the synthesis of sulfonylbenzonitriles.

Another area of interest is the development of one-pot multicomponent reactions. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. Research into designing such a process for this compound could lead to more efficient and environmentally friendly production.

Furthermore, the use of alternative oxidants in the synthesis of related sulfonamides points towards greener approaches. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol. Investigating similar oxidative processes for the synthesis of the methylsulfonyl group in this compound could lead to milder and more eco-friendly synthetic strategies.

| Sustainable Approach | Potential Application to this compound Synthesis | Key Advantages |

| Deep Eutectic Solvents (DES) | Use as a recyclable and biodegradable reaction medium. | Reduced use of volatile organic compounds (VOCs), potential for catalyst recycling. |

| One-Pot Multicomponent Reactions | Development of a convergent synthesis to reduce intermediate isolation steps. | Increased atom economy, reduced waste, and simplified purification. |

| Alternative Oxidants | Employing reagents like NaDCC·2H₂O for the formation of the sulfonyl group. | Milder reaction conditions, use of more environmentally benign solvents. |

| Photocatalysis | Utilizing light-driven reactions, potentially with bio-synthesized nanoparticles like ZnO. | Use of renewable energy sources, environmentally friendly catalyst preparation. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. The solvolysis of arenesulfonyl chlorides, a related class of compounds, has been the subject of detailed mechanistic studies, often revealing complex pathways that can be influenced by solvent and substituent effects.

Future research should focus on elucidating the mechanisms of key reactions involving the sulfonyl and nitrile groups of this compound. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. For example, investigating the transition states of nucleophilic aromatic substitution reactions at the carbon atom bearing the sulfonyl group could provide insights into reaction rates and regioselectivity.

Understanding the interplay between the electron-withdrawing nature of both the methylsulfonyl and nitrile groups is another critical area. These groups significantly influence the reactivity of the aromatic ring, and a deeper mechanistic understanding could enable more precise control over subsequent chemical modifications.

Advanced Computational Predictions and Machine Learning Applications

The fields of computational chemistry and machine learning offer powerful tools to accelerate research into this compound. These approaches can be used to predict molecular properties, optimize reaction conditions, and even guide the discovery of new applications.

Computational Predictions: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a wide range of properties for this compound and its derivatives. These include electronic structure, vibrational frequencies, and reaction energetics. Such calculations can provide valuable insights that complement experimental studies and help in the rational design of new molecules with desired properties.

Machine Learning in Reaction Optimization: Machine learning algorithms, particularly in conjunction with high-throughput experimentation, are revolutionizing the optimization of chemical reactions. For the synthesis of this compound, machine learning models could be trained on experimental data to predict reaction outcomes, such as yield and purity, under different conditions (e.g., temperature, catalyst, solvent). Bayesian optimization, a machine learning technique, can then be used to efficiently search the vast parameter space and identify the optimal reaction conditions with a minimal number of experiments. This data-driven approach can significantly reduce the time and resources required for process development.

| Computational Tool | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Prediction of molecular properties, reaction mechanisms, and spectroscopic data. | Rational design of derivatives with specific electronic or chemical properties. |

| Machine Learning (ML) | Optimization of synthetic reaction conditions (e.g., temperature, catalyst, solvent). | Accelerated process development, improved reaction yields and selectivity. |

| Bayesian Optimization | Efficiently guide experimental design for reaction optimization. | Reduced number of experiments needed to find optimal conditions, saving time and resources. |

Expanded Scope in Materials Science and Industrial Applications (from an academic perspective)

The unique combination of a polar sulfonyl group and a rigid aromatic structure suggests that this compound could be a valuable building block in materials science. Future academic research could explore its incorporation into novel polymers and functional materials.

High-Performance Polymers: The methylsulfonyl group can enhance the thermal stability and solubility of polymers. Investigating the polymerization of monomers derived from this compound could lead to the development of new high-performance materials with desirable properties for applications in electronics or aerospace.

Organic Electronics: The electron-withdrawing nature of the sulfonyl and nitrile groups can influence the electronic properties of the molecule. This makes this compound and its derivatives interesting candidates for research into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Industrial Intermediates: Benzonitrile (B105546) and its derivatives are important intermediates in the production of various chemicals, including pharmaceuticals, dyes, and agrochemicals. Future research could focus on developing efficient and selective catalytic processes to convert this compound into other valuable chemical entities.

Therapeutic Potential and Drug Discovery Research

The structural features of this compound are found in various biologically active molecules, suggesting that this compound and its derivatives could have therapeutic potential. Both sulfonamide and benzonitrile moieties are present in numerous approved drugs and clinical candidates.

Fragment-Based Drug Discovery: this compound could serve as a starting point in fragment-based drug discovery (FBDD) campaigns. In this approach, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to create more potent lead compounds. The physicochemical properties of this compound make it an attractive fragment for screening against a wide range of protein targets.

Scaffold for Medicinal Chemistry: The this compound core can be chemically modified at various positions to generate a library of analogues for biological screening. For instance, the aromatic ring can be further substituted, or the methyl group of the sulfonyl moiety can be replaced with other alkyl or aryl groups. This molecular modification strategy could lead to the discovery of novel compounds with activity against various diseases. For example, some benzothiazole (B30560) derivatives have been investigated for their anticonvulsant activity.

Molecular Hybridization: Another promising strategy is molecular hybridization, where the this compound scaffold is combined with other pharmacophores to create hybrid molecules with improved affinity and efficacy. This approach has been successfully used to develop multi-target drugs.

The exploration of this compound in drug discovery is still in its early stages. However, the presence of key pharmacophoric features suggests that it is a promising starting point for the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.